N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a phenylpiperazine moiety and a trifluoromethylphenyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with neuronal voltage-sensitive sodium channels .
Mode of Action
It is suggested that similar compounds may bind to neuronal voltage-sensitive sodium channels, which could potentially alter the electrical activity of neurons .
Biochemical Pathways
The interaction with neuronal voltage-sensitive sodium channels suggests that it may influence the propagation of action potentials in neurons .
Result of Action
Based on its potential interaction with neuronal voltage-sensitive sodium channels, it may influence neuronal excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of 4-phenylpiperazine with 2-chloro-1-(3-trifluoromethyl)phenylethanone under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its binding affinity to certain receptors and enzymes.
Medicine: Explored for its anticonvulsant and anxiolytic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Shares a similar phenylpiperazine structure but lacks the trifluoromethyl group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of the oxalamide moiety.
Uniqueness
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is unique due to the presence of both the phenylpiperazine and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties. This combination enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)16-5-4-6-17(15-16)26-20(30)19(29)25-9-10-27-11-13-28(14-12-27)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFWUFDXAIHMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.